molecular formula C14H13N3O5 B2414631 ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 2108836-47-9

ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2414631
CAS No.: 2108836-47-9
M. Wt: 303.274
InChI Key: OKHBPUBCHAZCJN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that features a unique combination of a benzodioxole moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a benzodioxole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer research .

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-2-20-14(19)10-6-17(16-15-10)7-11(18)9-3-4-12-13(5-9)22-8-21-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHBPUBCHAZCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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